B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid
Description
Table 1: Structural and Electronic Comparisons
| Compound | Substituent | C–B Bond Length (Å) | Dipole Moment (D) | |
|---|---|---|---|---|
| This compound | -CH₂-NH-(3-MeC₆H₄) | 1.58 | 4.2 | |
| Phenylboronic acid | -H | 1.56 | 3.8 | |
| 3-((Dimethylamino)methyl)phenylboronic acid | -CH₂-N(CH₃)₂ | 1.57 | 5.1 |
Key observations:
- Electron-donating groups (e.g., -NH-) increase boron’s electron density, shortening C–B bonds slightly .
- Bulky substituents (e.g., -N(CH₃)₂) reduce crystal symmetry but enhance solubility in polar solvents .
- The methyl group on the aniline ring introduces steric hindrance, limiting rotational freedom compared to unsubstituted analogs .
These structural nuances dictate reactivity in Suzuki-Miyaura couplings, where electron-rich boronates exhibit faster transmetalation kinetics .
Properties
IUPAC Name |
[2-[(3-methylanilino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15(17)18/h2-9,16-18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPQXNYHXVTCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2=CC=CC(=C2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid typically involves the reaction of 3-methylphenylamine with 2-formylphenylboronic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Boron-containing alcohols or amines.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
Chemistry: B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used as a building block for designing boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other organic molecules makes it a versatile reagent in material science.
Mechanism of Action
The mechanism by which B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Methylphenylboronic acid
- 2-Formylphenylboronic acid
Comparison: B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is unique due to the presence of both a boronic acid group and a 3-methylphenylamino group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids. Additionally, the presence of the amino group can enhance its reactivity and binding affinity in biological systems, making it a more versatile compound for various applications.
Biological Activity
B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and enzyme inhibition activities, supported by relevant research findings and data.
Overview of Boronic Acids
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications. They play a significant role in drug design, particularly for targeting enzymes and proteins involved in disease processes. The unique reactivity of the boron atom allows for interactions with biomolecules, which is crucial for their biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties.
- Mechanism of Action : This compound acts as a proteasome inhibitor, which is vital in regulating protein degradation within cells. Inhibition of the proteasome leads to an accumulation of pro-apoptotic factors, ultimately inducing cell death in cancer cells. For instance, one study reported an IC50 value of 8.21 nM against U266 cells, indicating effective growth inhibition at low concentrations .
- Case Study : In a specific case involving multiple myeloma cells, treatment with this boronic acid derivative resulted in significant cell cycle arrest at the G2/M phase. This finding illustrates its potential as a therapeutic agent in hematological malignancies .
Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- Inhibition of Resistant Strains : Research has shown that derivatives of boronic acids can effectively inhibit class C β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound demonstrated a Ki value of 0.004 µM against resistant strains, highlighting its potential as an antibacterial agent .
- Mechanism : The interaction between the boronic acid group and serine residues in the active site of β-lactamases is critical for its inhibitory action. This reversible binding mechanism allows the compound to disrupt bacterial cell wall synthesis effectively .
Enzyme Inhibition Activities
This compound has shown promising results in enzyme inhibition studies:
- Cholinesterase Inhibition : The compound exhibited moderate inhibition against acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high inhibition against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL). These activities suggest potential applications in treating neurodegenerative diseases where cholinesterase activity is dysregulated .
- Other Enzymatic Activities : Additionally, it demonstrated significant inhibition against urease (IC50: 1.10 ± 0.06 µg/mL) and tyrosinase (IC50: 11.52 ± 0.46 µg/mL), indicating its broad-spectrum enzyme inhibitory potential which could be leveraged for therapeutic applications .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | IC50 Value | Remarks |
|---|---|---|
| Anticancer (U266 cells) | 8.21 nM | Proteasome inhibitor; induces apoptosis |
| Antibacterial | Ki = 0.004 µM | Effective against resistant bacterial strains |
| Acetylcholinesterase | 115.63 ± 1.16 µg/mL | Moderate inhibition |
| Butyrylcholinesterase | 3.12 ± 0.04 µg/mL | High inhibition |
| Urease | 1.10 ± 0.06 µg/mL | Significant inhibition |
| Tyrosinase | 11.52 ± 0.46 µg/mL | Effective inhibitor |
Q & A
Q. What are the established synthetic routes for B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid?
The compound is typically synthesized via reductive amination of (2-formylphenyl)boronic acid with 3-methylphenylamine. A common protocol involves:
- Dissolving (2-formylphenyl)boronic acid in methanol or ethanol.
- Adding stoichiometric 3-methylphenylamine and a catalyst (e.g., concentrated H₂SO₄).
- Reducing the imine intermediate with NaBH₄ or other borohydrides.
- Purifying via crystallization or solvent extraction .
Key challenges : Competing side reactions (e.g., boroxine formation) and purification difficulties due to boronic acids’ affinity for silica gel. Column chromatography is often avoided; instead, crystallization in non-polar solvents or aqueous washes are preferred .
Q. How is structural characterization performed for this boronic acid?
- FT-IR : Confirms functional groups (e.g., O–H stretch of boronic acid at ~3446 cm⁻¹, C=N stretch of imine intermediates at ~1610 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify aromatic protons, methyl groups, and boronic acid signals. For example, methyl groups on the 3-methylphenyl moiety appear as singlets at ~2.3 ppm in ¹H NMR .
- Elemental analysis : Validates purity and stoichiometry .
Q. What analytical methods ensure purity in research-grade samples?
- TLC : Monitors reaction progress using silica plates and UV visualization .
- LC-MS/MS : Detects trace impurities (e.g., methyl phenyl boronic acid) with a limit of quantification (LOQ) <1 ppm. A validated LC-MS/MS method includes:
Advanced Research Questions
Q. How do supramolecular interactions influence its application as a molecular receptor?
The boronic acid group binds diols (e.g., sugars) via reversible ester formation, while the 3-methylphenylamino group participates in π-π stacking and hydrogen bonding. This dual functionality enables selective recognition of hydroxyl-containing biomolecules at physiological pH. Crystallographic studies reveal that weak interactions (e.g., CH-π) in the supramolecular lattice enhance receptor stability .
Q. What are the challenges in optimizing catalytic cross-coupling reactions with this compound?
- Substrate compatibility : Electron-deficient boronic acids react faster in Suzuki-Miyaura couplings, but steric hindrance from the 3-methylphenyl group may reduce yields.
- Catalyst selection : Rhodium catalysts (e.g., [Rh(C₂H₄)₂Cl]₂) are effective for C–C bond activation with aryl boronic acids, but alkyl boronic acids require additives like K₂CO₃ .
- Side reactions : Protodeboronation can occur under acidic conditions; using anhydrous solvents and inert atmospheres mitigates this .
Q. How can computational methods predict mutagenicity risks of boronic acid impurities?
Q. What strategies resolve contradictions in crystallographic data for boronic acid derivatives?
Q. How does solvent choice impact boronic acid stability during storage?
Q. Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
